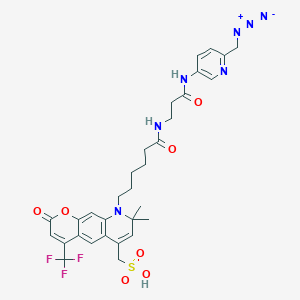
APDye 430 Picolyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 430 Picolyl Azide: is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site. This compound is spectrally similar to Alexa Fluor® 430 and is used extensively in various scientific applications due to its high sensitivity and reduced cell toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: APDye 430 Picolyl Azide is synthesized through a series of chemical reactions that involve the incorporation of a copper-chelating motif into the azide probe. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to enhance the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in facilities equipped with advanced analytical and bioanalytical services to maintain the quality and efficacy of the product .
Chemical Reactions Analysis
Types of Reactions: APDye 430 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .
Common Reagents and Conditions:
Reagents: Copper (I) catalysts, alkyne-tagged biomolecules.
Major Products: The major product formed from the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate. This product is highly stable and exhibits enhanced fluorescence properties .
Scientific Research Applications
APDye 430 Picolyl Azide is widely used in various scientific research applications, including:
Chemistry: Used in click chemistry for the detection of low abundance alkyne-tagged biomolecules.
Biology: Employed in live-cell imaging and labeling due to its high sensitivity and reduced cell toxicity.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
The mechanism of action of APDye 430 Picolyl Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site. This enhances the efficiency of the CuAAC reaction, resulting in faster and more biocompatible labeling. The copper-chelating motif also reduces cell toxicity, making it suitable for live-cell imaging .
Comparison with Similar Compounds
Alexa Fluor® 430: Structurally identical to APDye 430 Picolyl Azide and exhibits similar absorption/emission spectra.
CF®430 Dye: Another structurally similar dye with comparable fluorescence properties.
Uniqueness: this compound is unique due to its copper-chelating motif, which significantly enhances the efficiency of the CuAAC reaction and reduces cell toxicity. This makes it superior to conventional azides for the detection of low abundance alkyne-tagged biomolecules .
Properties
Molecular Formula |
C31H34F3N7O7S |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
[9-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C31H34F3N7O7S/c1-30(2)15-19(18-49(45,46)47)22-12-23-24(31(32,33)34)13-29(44)48-26(23)14-25(22)41(30)11-5-3-4-6-27(42)36-10-9-28(43)39-21-8-7-20(37-16-21)17-38-40-35/h7-8,12-16H,3-6,9-11,17-18H2,1-2H3,(H,36,42)(H,39,43)(H,45,46,47) |
InChI Key |
VRMGINSYBXEZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















